molecular formula C23H23N5O3 B2788286 3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251688-58-0

3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2788286
CAS No.: 1251688-58-0
M. Wt: 417.469
InChI Key: CQGILVUHKICIET-UHFFFAOYSA-N
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Description

The compound “3-acetyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In this case, the compound contains a 1,2,3-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of similar compounds is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The carbonyl oxygen interacts with the Zn ion via a metallic bond .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are characterized by their IR absorption spectra, 1H-NMR spectrum, and other spectroscopic techniques . For instance, the IR absorption spectra of some compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Mechanism of Action

Target of Action

Triazole compounds, which are a key component of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Mode of Action

Triazole compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond . This suggests that the compound might interact with its targets through these properties.

Biochemical Pathways

Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that the compound might affect multiple biochemical pathways.

Result of Action

Triazole compounds are known to show versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular . This suggests that the compound might have a wide range of molecular and cellular effects.

Action Environment

Triazole compounds are known for their high chemical stability , suggesting that they might be stable under a variety of environmental conditions.

Safety and Hazards

The safety of similar compounds was evaluated on MRC-5 as a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions in the research of similar compounds involve the discovery and development of more effective and potent anticancer agents . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds .

Properties

IUPAC Name

3-acetyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O3/c1-16(29)17-6-5-7-18(14-17)22(30)24-19-10-12-27(13-11-19)23(31)21-15-28(26-25-21)20-8-3-2-4-9-20/h2-9,14-15,19H,10-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGILVUHKICIET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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